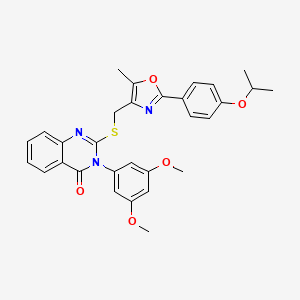
3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C30H29N3O5S and its molecular weight is 543.64. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Cytotoxic Activity
Quinazolinone derivatives have been explored for their significant antioxidant and cytotoxic activities. A study on new polyphenolic derivatives of quinazolin-4(3H)-one demonstrated high antioxidant activity compared to ascorbic acid and Trolox. These compounds displayed higher cytotoxicity against cancerous cell types while maintaining high compatibility with normal cells, indicating their potential in cancer therapy (Pele et al., 2022).
Antimicrobial Evaluation
The antimicrobial potential of quinazolinone derivatives has been investigated, revealing their capability to act as promising antimicrobial agents. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).
Antitumor Activity
Novel series of benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated broad-spectrum antitumor activity, significantly more potent than the positive control, indicating their potential in cancer treatment (Al-Suwaidan et al., 2016).
Anti-Tubercular Agents
Quinazolin-4-ones connected to 1,3-thiazole were identified for their antibacterial action, particularly against Mycobacterium tuberculosis. Derivatives demonstrated better antibacterial activity at minimum inhibitory concentrations, highlighting their potential as anti-tubercular agents (Nagaladinne et al., 2020).
Corrosion Inhibition
Quinazolinone derivatives have been studied for their corrosion inhibition efficiency for mild steel in acidic media. These studies indicate that quinazolinone compounds can act as effective corrosion inhibitors, providing a protective layer on the mild steel surface, and offer insights into their potential industrial applications (Errahmany et al., 2020).
Antiviral Activities
Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. Some compounds exhibited inhibition of virus replication, particularly against avian influenza (H5N1), showcasing the potential of quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O5S/c1-18(2)37-22-12-10-20(11-13-22)28-31-27(19(3)38-28)17-39-30-32-26-9-7-6-8-25(26)29(34)33(30)21-14-23(35-4)16-24(15-21)36-5/h6-16,18H,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWOLNWEDXAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

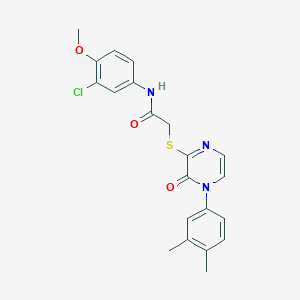
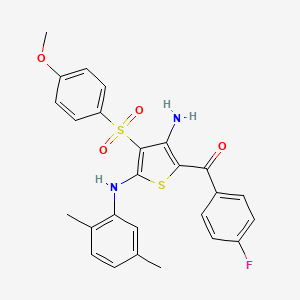
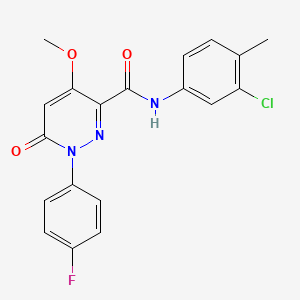

![Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2576241.png)
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)
![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)
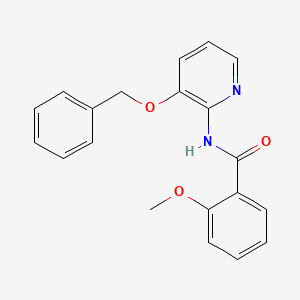


![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)
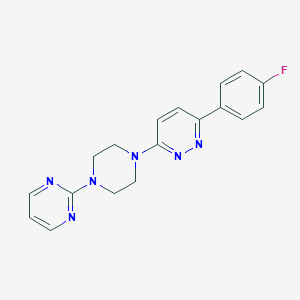
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)